molecular formula C19H19ClN2O4 B5729092 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione

1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione

Cat. No. B5729092
M. Wt: 374.8 g/mol
InChI Key: LHQVUHPIYHALRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, also known as AG-1478, is a synthetic compound that belongs to the family of quinazoline-based tyrosine kinase inhibitors. AG-1478 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has been extensively studied for its potential applications in cancer research.

Mechanism of Action

1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of EGFR by its ligands and inhibits downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione in lab experiments is its specificity for EGFR. This allows researchers to study the specific effects of EGFR inhibition without affecting other signaling pathways. However, one limitation of 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of interest is the use of 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research on the role of EGFR in other diseases, such as Alzheimer's disease, which may lead to new applications for EGFR inhibitors like 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.

Synthesis Methods

1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione can be synthesized by the reaction of 2-chlorobenzylamine with ethyl 6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylate in the presence of a base such as potassium carbonate. The resulting product can then be purified by recrystallization or column chromatography.

Scientific Research Applications

1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR, which is often overexpressed in cancer cells. 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has also been used to study the downstream signaling pathways of EGFR and its interaction with other signaling molecules.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-4-21-18(23)13-9-16(25-2)17(26-3)10-15(13)22(19(21)24)11-12-7-5-6-8-14(12)20/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQVUHPIYHALRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=CC=C3Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione

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